molecular formula C8H5IN2S B13515676 5-Iodo-3-phenyl-1,2,4-thiadiazole

5-Iodo-3-phenyl-1,2,4-thiadiazole

Cat. No.: B13515676
M. Wt: 288.11 g/mol
InChI Key: BUFPVTBMWNOOQY-UHFFFAOYSA-N
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Description

5-Iodo-3-phenyl-1,2,4-thiadiazole is a heterocyclic compound that contains sulfur, nitrogen, and iodine atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 5-Iodo-3-phenyl-1,2,4-thiadiazole typically involves the reaction of phenylthiosemicarbazide with iodine and an oxidizing agent. One common method includes the use of phosphorus oxychloride as a dehydrating agent, which facilitates the cyclization process to form the thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Iodo-3-phenyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Comparison with Similar Compounds

5-Iodo-3-phenyl-1,2,4-thiadiazole can be compared with other thiadiazole derivatives such as:

These comparisons highlight the unique properties of this compound, particularly its iodine substituent, which plays a crucial role in its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H5IN2S

Molecular Weight

288.11 g/mol

IUPAC Name

5-iodo-3-phenyl-1,2,4-thiadiazole

InChI

InChI=1S/C8H5IN2S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H

InChI Key

BUFPVTBMWNOOQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)I

Origin of Product

United States

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